Tyrosinase-related protein-2 (180-188)
Description
Primary Sequence Analysis and Post-Translational Modifications
The tyrosinase-related protein-2 (180-188) epitope exhibits a well-defined primary sequence that has been extensively characterized through multiple analytical approaches. The nonapeptide sequence is composed of the amino acid residues serine-valine-tyrosine-aspartic acid-phenylalanine-phenylalanine-valine-tryptophan-leucine, represented in single-letter code as SVYDFFVWL. This specific sequence arrangement demonstrates unique hydrophobic and hydrophilic properties that contribute to its distinctive structural characteristics and biological activity. The molecular formula of this peptide has been determined as C61H78N10O14, with a molecular weight of 1175.4 daltons, indicating a compact yet structurally complex nonapeptide.
The sequence analysis reveals several critical structural features that influence the peptide's conformation and binding properties. The presence of two consecutive phenylalanine residues at positions 5 and 6 creates a distinctive aromatic cluster that contributes significantly to the peptide's hydrophobic character and structural stability. The terminal leucine residue provides additional hydrophobic anchoring, while the central tyrosine residue at position 3 offers potential sites for post-translational modifications. The aspartic acid residue at position 4 introduces a negative charge that influences the overall electrostatic profile of the peptide, contributing to its binding specificity and recognition patterns.
Post-translational modifications play a crucial role in determining the functional properties of tyrosinase-related protein-2 epitopes. While the isolated (180-188) peptide itself may not undergo extensive modifications, the parent tyrosinase-related protein-2 from which it is derived undergoes significant N-glycosylation events that influence protein folding and cellular localization. The glycosylation pattern of the full-length protein includes six N-glycosylation motifs at specific asparagine residues, with four sites being equivalent to those found in tyrosinase-related protein-1. These modifications, while not directly affecting the (180-188) epitope region, provide important context for understanding the structural environment from which this peptide is derived.
The three-letter amino acid sequence representation (H-Ser-Val-Tyr-Asp-Phe-Phe-Val-Trp-Leu-OH) clearly demonstrates the peptide's structural organization and terminal modifications. The presence of both aromatic and aliphatic residues creates a complex hydrophobic-hydrophilic balance that is essential for proper folding and molecular recognition. Studies have shown that this specific sequence arrangement allows for optimal binding to major histocompatibility complex class I molecules, with the aromatic residues serving as key anchor points for molecular interactions.
| Structural Parameter | Value | Significance |
|---|---|---|
| Amino Acid Sequence | SVYDFFVWL | Primary structure determinant |
| Molecular Formula | C61H78N10O14 | Chemical composition |
| Molecular Weight | 1175.4 Da | Size and mass characteristics |
| Aromatic Residues | 3 (Tyr, Phe, Phe, Trp) | Hydrophobic interactions |
| Charged Residues | 1 (Asp) | Electrostatic properties |
| Hydrophobic Residues | 6 | Membrane interaction potential |
Three-Dimensional Conformational Modeling of the Tyrosinase-Related Protein-2 Epitope
The three-dimensional structural characteristics of the tyrosinase-related protein-2 (180-188) epitope have been extensively investigated through advanced computational modeling and experimental structural studies. Molecular dynamics simulations have provided detailed insights into the conformational flexibility and binding dynamics of this peptide when interacting with major histocompatibility complex class I molecules. These studies reveal that the epitope adopts a relatively extended conformation that maximizes contact with the binding groove of the major histocompatibility complex, with specific residues serving as primary and auxiliary anchor points for stable complex formation.
The conformational analysis demonstrates that the tyrosinase-related protein-2 (180-188) epitope exhibits distinct structural preferences that optimize its recognition by immune receptors. The aromatic residues, particularly the consecutive phenylalanine residues at positions 5 and 6, adopt specific side-chain orientations that facilitate hydrophobic interactions with the binding pocket. The tryptophan residue at position 8 provides additional aromatic character and contributes to the overall structural stability through π-π stacking interactions. These aromatic clusters create a rigid structural framework that maintains the peptide's conformation while allowing for dynamic flexibility in terminal regions.
Structural modeling studies have revealed that the epitope's backbone adopts a characteristic extended β-strand conformation when bound to major histocompatibility complex molecules. This conformation is stabilized by hydrogen bonding interactions between the peptide backbone and the major histocompatibility complex binding groove, with additional stabilization provided by side-chain interactions. The aspartic acid residue at position 4 plays a crucial role in this stabilization by forming electrostatic interactions with positively charged regions of the binding site. The serine residue at the N-terminus provides flexibility that allows for optimal positioning within the binding groove.
The three-dimensional structure of the parent tyrosinase-related protein-2 provides important context for understanding the epitope's natural conformational environment. The full-length protein exhibits a compact globular fold with distinct functional domains, including a tyrosinase-like subdomain containing four core helices that form the active site with its binuclear type 3 metal binding site. The cysteine-rich subdomain, found only in mammalian tyrosinases, is stabilized by five disulfide bonds and features an epidermal growth factor-like structural motif. The (180-188) epitope region is located within the tyrosinase-like domain, where it adopts a surface-exposed conformation that makes it accessible for immune recognition.
Advanced modeling techniques, including those utilizing AlphaFold predictions, have provided unprecedented detail regarding the structural dynamics of the tyrosinase-related protein-2 (180-188) epitope. These models demonstrate that the peptide exhibits distinct conformational preferences that are maintained across different binding contexts. The molecular basis for recognition involves specific structural complementarity between the epitope's three-dimensional structure and the binding site architecture of major histocompatibility complex molecules. This structural compatibility explains the high binding affinity and specificity observed in experimental studies.
| Structural Feature | Characteristics | Functional Impact |
|---|---|---|
| Backbone Conformation | Extended β-strand | Optimal major histocompatibility complex binding |
| Aromatic Clustering | Phe-Phe-Trp arrangement | Hydrophobic stability |
| Terminal Flexibility | N- and C-terminal mobility | Binding groove accommodation |
| Electrostatic Profile | Asp4 negative charge | Specific molecular recognition |
| Hydrophobic Surface | 60% hydrophobic residues | Membrane interaction capability |
Comparative Structural Homology with Tyrosinase-Related Protein Family Members
The structural relationship between tyrosinase-related protein-2 (180-188) and other members of the tyrosinase protein family reveals significant evolutionary and functional connections that provide insights into the epitope's unique characteristics. Tyrosinase-related protein-2 shares approximately 40% amino acid identity with other proteins in the tyrosinase family, including tyrosinase itself and tyrosinase-related protein-1, while maintaining distinctive structural features that distinguish its functional properties. This level of homology indicates a common evolutionary origin while allowing for functional specialization within the melanin biosynthesis pathway.
Comparative analysis of the tyrosinase family members reveals that all proteins share fundamental structural characteristics, including two copper binding sites, two cysteine-rich regions, a signal peptide, and a transmembrane domain. However, the specific sequence arrangement within the (180-188) region of tyrosinase-related protein-2 is unique among family members, contributing to its distinct immunological properties. The presence of the consecutive phenylalanine residues in this region is not replicated in the corresponding regions of tyrosinase or tyrosinase-related protein-1, suggesting specific functional adaptations.
The three-dimensional structural comparison reveals that while the overall protein architectures are similar among family members, subtle differences in the epitope regions contribute to distinct recognition patterns. The tyrosinase-like subdomain, which contains the (180-188) epitope region, maintains the characteristic four-helix core structure across all family members, but the surface accessibility and electrostatic properties of specific epitope regions vary significantly. These variations are particularly pronounced in the region corresponding to the (180-188) epitope, where tyrosinase-related protein-2 exhibits unique surface characteristics that enhance its immunological recognition.
Structural homology modeling indicates that the cysteine-rich subdomain, which features the characteristic epidermal growth factor-like structural motif, is highly conserved across family members but exhibits distinct glycosylation patterns. While tyrosinase-related protein-1 contains six N-glycosylation motifs, tyrosinase-related protein-2 also contains six such motifs, with four being equivalent between the two proteins. However, the specific glycosylation patterns and their effects on epitope presentation differ significantly, contributing to the unique immunological properties of the (180-188) region.
The comparative analysis of enzymatic function reveals important structural-function relationships within the tyrosinase family. Tyrosinase-related protein-2 functions as a dopachrome tautomerase, catalyzing the conversion of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid, while tyrosinase itself catalyzes different steps in melanin biosynthesis. The structural basis for these functional differences lies in subtle variations in the active site architecture and the surrounding protein environment, including the regions that contain immunologically important epitopes like the (180-188) sequence.
The evolutionary relationships among tyrosinase family members suggest that the divergence represents an ancient gene duplication event, with subsequent specialization leading to the current functional diversity. The gene structure of tyrosinase-related protein-2 differs considerably from other family members in both the number and position of introns, supporting this evolutionary model. This structural divergence has resulted in unique epitope regions, including the (180-188) sequence, that exhibit distinct immunological properties while maintaining overall structural similarity to related family members.
| Protein Family Member | Sequence Identity | Functional Role | Epitope Characteristics |
|---|---|---|---|
| Tyrosinase-Related Protein-2 | Reference protein | Dopachrome tautomerase | SVYDFFVWL epitope |
| Tyrosinase | ~40% identity | Melanin synthesis initiation | Different epitope profile |
| Tyrosinase-Related Protein-1 | ~40% identity | Melanin synthesis regulation | Distinct binding properties |
| D-Dopachrome Tautomerase | 33% homology | Tautomerase activity | Structural similarity |
Properties
sequence |
SVYDFFVWL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Tyrosinase-related protein-2 (180-188) |
Origin of Product |
United States |
Scientific Research Applications
Immunotherapy Applications
Melanoma Treatment:
TRP2 (180-188) is primarily investigated as a target for immunotherapy in melanoma. It serves as an immunopotentiator, enhancing the immune response against melanoma cells. Studies have shown that immunization with TRP2 peptide-loaded dendritic cells can effectively induce antitumor immunity in both murine and human models .
Peptide Vaccines:
The peptide has been utilized in peptide-based vaccines aimed at eliciting cytotoxic T lymphocyte (CTL) responses against melanoma. For instance, TRP2 (180-188) has been incorporated into vaccine formulations that demonstrated increased CTL activity and interferon-gamma (IFN-γ) secretion upon restimulation . However, the efficacy of these vaccines can be limited due to the low immunogenicity of the wild-type TRP2 epitope .
Enhanced Immune Responses
Altered Peptide Ligands:
Research has focused on developing altered peptide ligands (APLs) derived from TRP2 (180-188) to improve binding affinity to major histocompatibility complex (MHC) molecules and enhance immune responses. For example, modifications to the peptide sequence have resulted in APLs that exhibit superior immunogenicity compared to the wild-type epitope, leading to stronger CTL activation and anti-tumor immunity .
Combination Therapies:
Local radiation therapy combined with TRP2 (180-188) immunization has shown promise in increasing tumor-specific immune cell populations within the tumor microenvironment. This combination approach enhances the overall effectiveness of the immune response against melanoma tumors .
Case Studies and Research Findings
Comparison with Similar Compounds
Enzymatic Function and Homology
TRP-2 belongs to the tyrosinase-related protein (TRP) family, which includes tyrosinase (TYR) and TRP-1. These enzymes share ~40% amino acid homology and function sequentially in melanogenesis :
*Specific activity data from murine melanocytes .
Key Findings :
- TRP-2’s enzymatic efficiency is lower than tyrosinase but compensates via higher expression .
- TRP-1 and TRP-2 act downstream of tyrosinase, regulating melanin type and stability .
HLA Restriction and Immunogenicity
TRP-2 (180-188) is compared to other melanoma-associated epitopes based on HLA restriction and immunogenicity:
*Prevalence data from U.S. melanoma cohorts .
Key Findings :
- TRP-2 (180-188) has broader therapeutic applicability due to the high frequency of HLA-A*0201 .
- Modifications to TRP-2 (180-188), such as substituting residues at P1 (Y) and P2 (L/M), enhance HLA-A2.1 binding affinity by up to 10-fold .
Structural and Functional Analogues
(a) TRP-1 (TYRP-1)
- Role : Oxidizes DHICA to melanin intermediates .
- Immunogenicity: Less studied as a vaccine target compared to TRP-2, but shares regulatory control by MITF (microphthalmia-associated transcription factor) .
(b) Tyrosinase (TYR)
- Role: Rate-limiting enzyme in melanogenesis; targeted by inhibitors like 7,3',4'-THIF .
- Therapeutic Use : Tyrosinase-derived peptides (e.g., Tyr(368-376)) show weaker HLA-A*0201 binding than TRP-2 (180-188) .
Preparation Methods
Peptide Synthesis
The TRP-2 (180-188) peptide sequence is SVYDFFVWL, an 9-amino acid peptide with a molecular weight of approximately 1175.4 Da. This peptide is typically synthesized using solid-phase peptide synthesis (SPPS), a standard method for producing peptides with high fidelity and purity.
Solid-Phase Peptide Synthesis (SPPS):
The peptide is assembled stepwise on a resin support, with each amino acid added sequentially using protected amino acid derivatives. The Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly employed to protect the amino groups during synthesis. After chain assembly, the peptide is cleaved from the resin and deprotected to yield the crude peptide.Purification:
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity greater than 95%, which is critical for experimental reproducibility and biological activity. Purity confirmation is performed by analytical HPLC and mass spectrometry.Counter-Ion Form:
The peptide is commonly isolated as trifluoroacetic acid (TFA) salts, which can be optionally removed depending on downstream applications.
Peptide Conjugation and Modification
To enhance immunogenicity or facilitate delivery, the TRP-2 (180-188) peptide can be chemically modified or conjugated:
Cysteine Addition for Conjugation:
A cysteine residue is sometimes added at the N-terminus or used to replace the N-terminal amino acid (e.g., serine) to enable conjugation with carrier molecules such as CpG-DNA oligomers. This conjugation improves peptide vaccine efficacy by facilitating antigen presentation and immune activation.CpG-DNA Conjugates:
Research has shown that conjugates of CpG-DNA (e.g., 30-mer CpG30) with TRP-2 peptides modified with cysteine residues induce stronger CTL responses. Adjusting peptide length and position of cysteine improves MHC class I binding and immunogenicity.
Preparation for Experimental Use
In Vitro Pulsing of Cells:
For immunological assays, antigen-presenting cells (APCs) or dendritic cells (DCs) are pulsed with the TRP-2 (180-188) peptide by incubating cells with the peptide solution (e.g., 5 µM) at 37°C for about 90 minutes, followed by washing to remove unbound peptide.Immunization Protocols:
Peptide-loaded DCs or peptide conjugates are used in immunization studies in murine models to elicit CTL responses against melanoma cells. The peptide dose and formulation are optimized for maximal immune activation.
Summary Table of Preparation Specifications
| Parameter | Details |
|---|---|
| Peptide Sequence | SVYDFFVWL (Residues 180-188 of TRP-2) |
| Molecular Weight | ~1175.4 Da |
| Purity | >95% (confirmed by RP-HPLC) |
| Synthesis Method | Solid-phase peptide synthesis (SPPS, Fmoc chemistry) |
| Counter-Ion Form | TFA salts (optional removal available) |
| Conjugation | Optional cysteine addition for CpG-DNA conjugation |
| Solubility | DMSO ≥ 12.5 mg/mL (11.49 mM) |
| Formulation | Lyophilized powder, freeze-dried in polypropylene tubes |
| Storage | -20°C to -80°C (powder); aliquots of solution at -20°C/-80°C |
| Experimental Use | Peptide pulsing of APCs/DCs, immunization in murine models |
Research Findings on Preparation and Immunogenicity
- Studies demonstrate that the TRP-2 (180-188) peptide binds effectively to mouse and human MHC class I molecules, making it a potent antigen for melanoma immunotherapy.
- Conjugation of the peptide with CpG-DNA via cysteine residues enhances CTL induction, with optimized peptide length (9-mer starting at residue 181) improving MHC binding and immune response.
- Efficient delivery methods, such as novel liposomal formulations, improve antigen uptake by skin APCs, increasing immunotherapeutic efficacy.
- Peptide purity and proper storage are critical to maintain biological activity and reproducibility in immunological assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
